molecular formula C11H15NO3 B3326006 Tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate CAS No. 227454-58-2

Tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate

Cat. No.: B3326006
CAS No.: 227454-58-2
M. Wt: 209.24 g/mol
InChI Key: RGCYRHWJXZMJQH-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-7-azabicyclo[221]hept-2-ene-7-carboxylate is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols can replace the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Alcohol derivatives.

    Substitution: Amide or ester derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate involves its interaction with molecular targets through its bicyclic structure and functional groups. The nitrogen atom in the bicyclic framework can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

Uniqueness

Tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is unique due to its specific bicyclic structure with a nitrogen atom and a tert-butyl ester group. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Biological Activity

Tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is a bicyclic compound notable for its unique structural features, including a nitrogen atom within its bicyclic framework and a tert-butyl ester group. With a molecular formula of C11H15NO3C_{11}H_{15}NO_3 and a molar mass of approximately 209.24 g/mol, this compound has garnered interest in both chemical and biological research due to its potential pharmacological applications.

The compound can undergo various chemical transformations, including oxidation and reduction, which can lead to derivatives with altered biological activities. Its synthesis typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran .

The biological activity of this compound is hypothesized to involve interactions with molecular targets through hydrogen bonding and other non-covalent interactions facilitated by its nitrogen atom . This mechanism is crucial for understanding how the compound may influence various biological pathways.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Attributes
Tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptaneSimilar bicyclic structureDifferent oxidation state
Tert-butyl 5-hydroxy-7-abicyclo[2.2.1]heptaneHydroxyl group instead of carbonylPotentially different biological activities
Tert-butyl (1S,4R)-3-amino-bicyclo[2.2.1]heptaneAmino substitutionEnhanced interaction with biological targets

These comparisons highlight the distinct reactivity and potential applications of this compound in medicinal chemistry .

Case Studies and Research Findings

Although comprehensive studies specifically on this compound are scarce, related research provides insights into its potential effects:

  • Inhibition Studies : Preliminary assays suggest that compounds with similar bicyclic structures can inhibit certain biological pathways, such as the Type III secretion system in bacteria . This indicates that tert-butyl 5-oxo could potentially exhibit antimicrobial properties.
  • Pharmacological Screening : Investigations into the pharmacophore characteristics of related compounds have shown promise in drug design, particularly in targeting specific enzymes or receptors involved in disease processes .
  • Toxicological Assessments : Toxicity studies are essential for evaluating the safety profile of new compounds; however, specific data on tert-butyl 5-oxo's toxicity remains to be fully elucidated .

Q & A

Basic Research Questions

Q. What are effective strategies for optimizing the synthesis of tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate to improve yield and purity?

  • Methodological Answer : Two synthetic routes are documented for related bicyclic lactams: a five-step process yielding 18% and an alternative platinum oxide-catalyzed route yielding 36% . To optimize, consider:

  • Catalyst efficiency : Replace platinum oxide with cost-effective alternatives (e.g., Pd/C) while monitoring yield trade-offs.
  • Purification : Use recrystallization or column chromatography to isolate intermediates at each step, as impurities in early stages reduce overall yield.
  • Step-wise monitoring : Employ TLC or HPLC to verify reaction completion before proceeding.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Use ORTEP-III for 3D structural elucidation, particularly to resolve bicyclic strain and substituent positions .
  • Dynamic NMR : Measure rotational barriers of N–CO or N–NO bonds (e.g., acetyl or nitroso derivatives) via variable-temperature NMR, as seen in analogous compounds with barriers reduced by 1.2–6.5 kcal/mol due to ring strain .
  • High-resolution MS : Confirm molecular formula and detect impurities.

Q. What common chemical transformations are applicable to this bicyclic lactam?

  • Methodological Answer :

  • Reduction : Use LiAlH4 to reduce the 5-oxo group to a hydroxyl or methylene group.
  • Substitution : React with alkyl halides or nucleophiles at the lactam carbonyl, as demonstrated in tert-butyl 7-oxo-2-azabicyclo[3.2.0]heptane derivatives .
  • Cycloadditions : Explore Diels-Alder reactions with dienophiles to expand the bicyclic core, similar to methodologies for azetidinone systems .

Q. How can researchers validate the stereochemical integrity of synthetic intermediates?

  • Methodological Answer :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB.
  • NOESY NMR : Assign stereochemistry via nuclear Overhauser effects, as applied to cyclopropane-containing analogs .
  • Comparative analysis : Match optical rotation or CD spectra with literature values for known stereoisomers .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Flash chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc) to separate polar impurities.
  • Crystallization : Optimize solvent pairs (e.g., THF/water) based on solubility profiles of related tert-butyl bicyclic carboxylates .
  • Distillation : For volatile byproducts, employ short-path distillation under reduced pressure.

Advanced Research Questions

Q. How can kinetic vs. thermodynamic control be leveraged in functionalizing the bicyclic core?

  • Methodological Answer :

  • Temperature modulation : Low temperatures (−70°C) favor kinetic products (e.g., bis(trimethylsilyl)amine lithium reactions), while higher temperatures promote thermodynamically stable isomers .
  • Protecting groups : Use tert-butyl carbamate to direct regioselectivity during nucleophilic attacks, as seen in tert-butyl 2-oxo-7-azabicyclo derivatives .

Q. How can researchers resolve contradictions in NMR data for bicyclic lactam derivatives?

  • Methodological Answer :

  • Dynamic effects : Use variable-temperature NMR to detect tautomerism or ring-flipping processes, which may obscure signal splitting .
  • Decoupling experiments : Suppress scalar couplings to simplify spectra.
  • Comparative analysis : Cross-reference with crystallographic data to confirm assignments .

Q. What computational approaches are suitable for modeling the compound’s reactivity and conformational dynamics?

  • Methodological Answer :

  • DFT calculations : Optimize transition states for cycloadditions or reductions using Gaussian or ORCA software.
  • Molecular dynamics (MD) : Simulate rotational barriers of N–CO bonds, correlating with experimental NMR data .
  • Docking studies : Predict bioactivity by docking into enzyme active sites (e.g., serine proteases) using AutoDock Vina .

Q. How can enantioselective syntheses of this compound be designed?

  • Methodological Answer :

  • Chiral auxiliaries : Incorporate Evans oxazolidinones or Oppolzer’s sultams during lactam formation.
  • Asymmetric catalysis : Use Jacobsen’s thiourea catalysts for kinetic resolutions in ring-closing steps, as applied to tert-butyl 2-azabicyclo[2.2.1]heptane derivatives .
  • Enzymatic resolution : Lipases (e.g., CAL-B) can hydrolyze specific enantiomers of ester intermediates .

Q. What strategies address low yields in multi-step syntheses of functionalized analogs?

  • Methodological Answer :
  • Convergent synthesis : Prepare key intermediates (e.g., tert-butyl 4-(oxetan-3-yl)piperazine-1-carboxylate) separately before coupling .
  • Microwave-assisted reactions : Accelerate slow steps (e.g., cyclizations) to reduce decomposition.
  • DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, catalyst loading) to identify optimal conditions .

Q. Data Contradiction Analysis

  • Example : Conflicting NMR signals for exo vs. endo substituents.
    • Resolution : Compare coupling constants (e.g., JHH for axial vs. equatorial protons) with X-ray structures. For tert-butyl 7-oxo derivatives, NOESY correlations can distinguish stereochemistry .

Properties

IUPAC Name

tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-7-4-5-8(12)9(13)6-7/h4-5,7-8H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCYRHWJXZMJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(=O)C1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
Tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
Tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
Tert-butyl 5-oxo-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate

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